

Technical Whitepaper: (-)-Asarinin (CAS 133-04-0)

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Compound of Interest

Compound Name: (-)-Asarinin

Cat. No.: B1665185

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Asarinin, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This document provides a comprehensive technical overview of **(-)-Asarinin** (CAS 133-04-0), consolidating its physicochemical properties, pharmacological activities, and mechanisms of action. Special focus is given to its anti-cancer, anti-allergic, and antiviral properties, detailing the underlying signaling pathways. Furthermore, this guide presents detailed protocols for key experimental assays relevant to the study of this compound, intended to facilitate reproducible research and accelerate drug discovery efforts.

Introduction

(-)-Asarinin, also known as Episesamin, is a furofuran lignan isolated from various plant species, including *Asarum sieboldii*. It is an epimer of the well-known lignan, sesamin.^{[1][2]} Extensive research has demonstrated that **(-)-Asarinin** possesses a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective activities.^[3] Its multifaceted mechanisms of action, which involve the modulation of critical cellular signaling pathways, make it a promising candidate for further investigation and development as a therapeutic agent. This whitepaper aims to serve as a core technical resource for professionals engaged in the research and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(-)-Asarinin** is fundamental for its application in research and drug development. The key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	133-04-0	[3]
Molecular Formula	C ₂₀ H ₁₈ O ₆	[3]
Molecular Weight	354.35 g/mol	[3][4]
IUPAC Name	5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole	[3]
Synonyms	(-)-Episesamin, L-Asarinin	[1][5]
Appearance	White to off-white crystalline solid/powder	[1][6]
Melting Point	120-122 °C	[6]
Boiling Point	504.4 ± 50.0 °C (Predicted)	[1][7]
Solubility	Soluble in DMSO (10 mg/ml), DMF (20 mg/ml); Slightly soluble in Chloroform; Insoluble in water.	[1][5][8]
Storage Temperature	-20°C	[1][6]

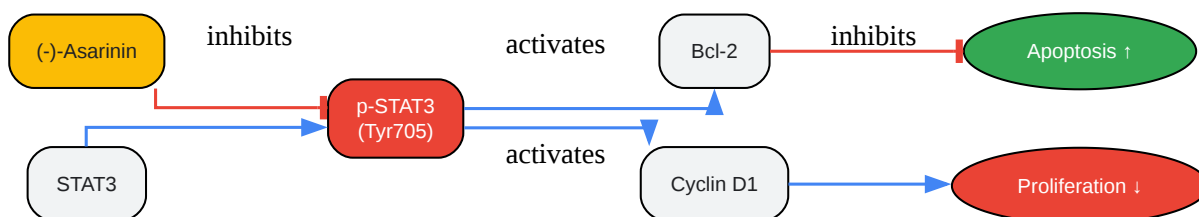
Biological Activities and Mechanisms of Action

(-)-Asarinin exhibits a range of biological activities by modulating specific cellular signaling pathways. The primary activities investigated are its anti-cancer, anti-allergic, and antiviral effects.

Anti-Cancer Activity

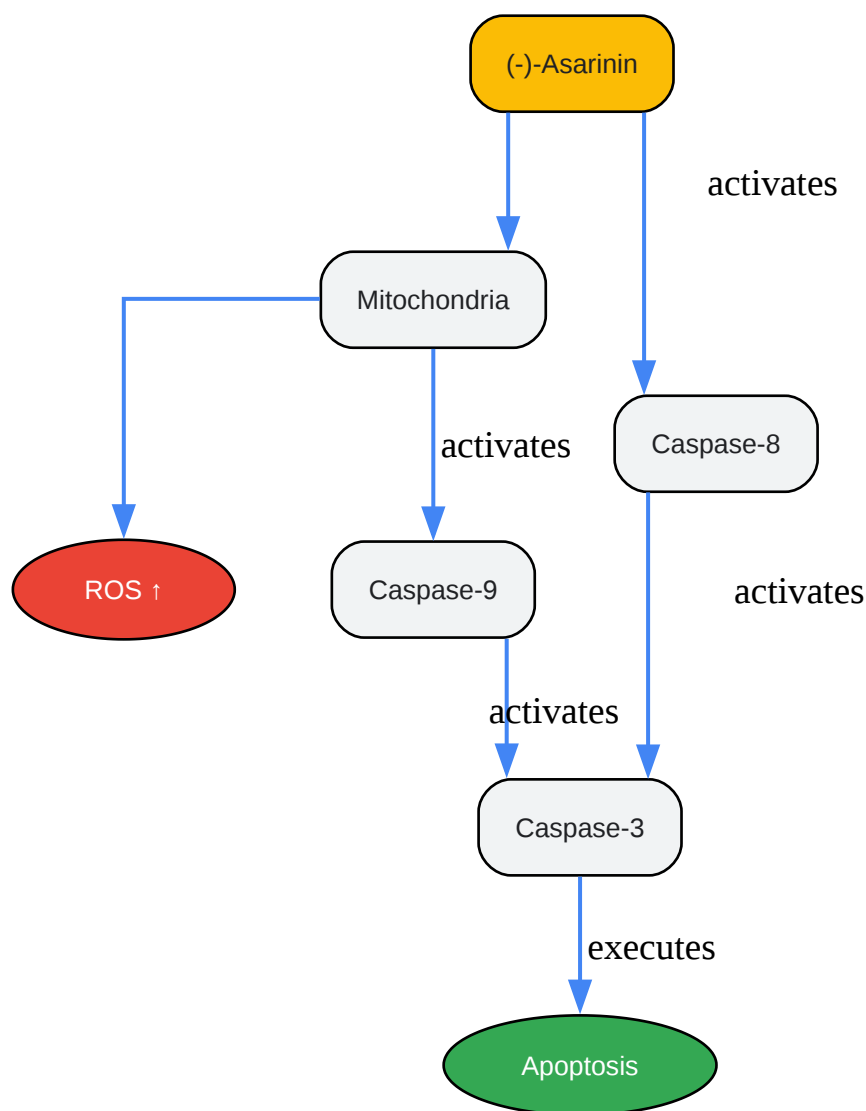
(-)-Asarinin has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in ovarian and gastric cancers, while showing minimal toxicity to normal cells.[1][2][3][7] Its primary mechanisms involve the induction of apoptosis and inhibition of pro-survival signaling.

- **Inhibition of the STAT3 Pathway:** In gastric precancerous cells, **(-)-Asarinin** inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, ultimately promoting apoptosis and halting cell cycle progression.[3][7]
- **Induction of Mitochondrial Apoptosis:** The compound induces apoptosis through the intrinsic mitochondrial pathway. It has been shown to increase the production of mitochondrial Reactive Oxygen Species (ROS), decrease the mitochondrial membrane potential, and activate a cascade of caspases, including initiator caspases-8 and -9, and the executioner caspase-3 in human ovarian cancer cells.[1][2][3]



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Caption: (-)-Asarinin inhibits the STAT3 signaling pathway.



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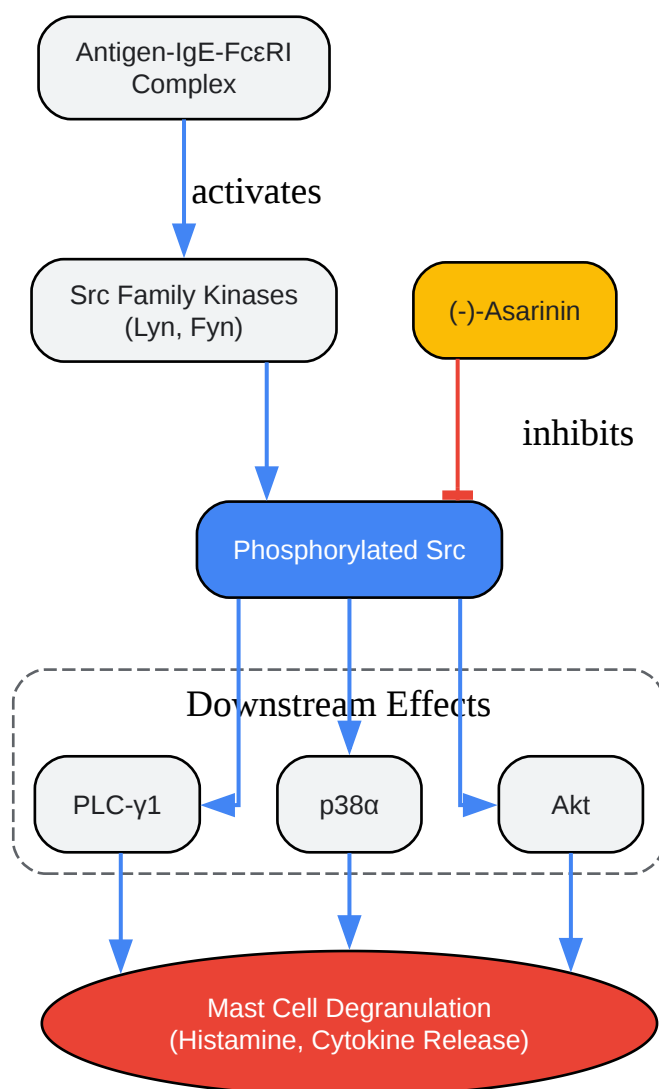
Caption: (-)-Asarinin induces apoptosis via caspase activation.

Anti-Allergic and Anti-Inflammatory Activity

(-)-Asarinin demonstrates potent anti-allergic effects by inhibiting mast cell activation, a critical event in type I hypersensitivity reactions.[6]

- **Src Family Kinase Inhibition:** The primary mechanism is the inhibition of Src family kinases, such as Lyn and Fyn, which are upstream signaling molecules in the IgE-mediated mast cell activation pathway. By preventing the phosphorylation of these kinases, **(-)-Asarinin** blocks the entire downstream signaling cascade.[3][6]

- Downstream Signal Blockade: Inhibition of Src kinases subsequently prevents the phosphorylation and activation of key signaling intermediates like PLC- γ 1, p38 α , and Akt. This blockade suppresses calcium mobilization, mast cell degranulation, and the release of histamine and pro-inflammatory cytokines (e.g., TNF- α , IL-4, IL-5).[3][6]



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Caption: Anti-allergic mechanism via Src kinase inhibition.

Antiviral Activity

Recent studies have highlighted the potential of **(-)-Asarinin** as an antiviral agent, particularly against the Foot-and-Mouth Disease Virus (FMDV).

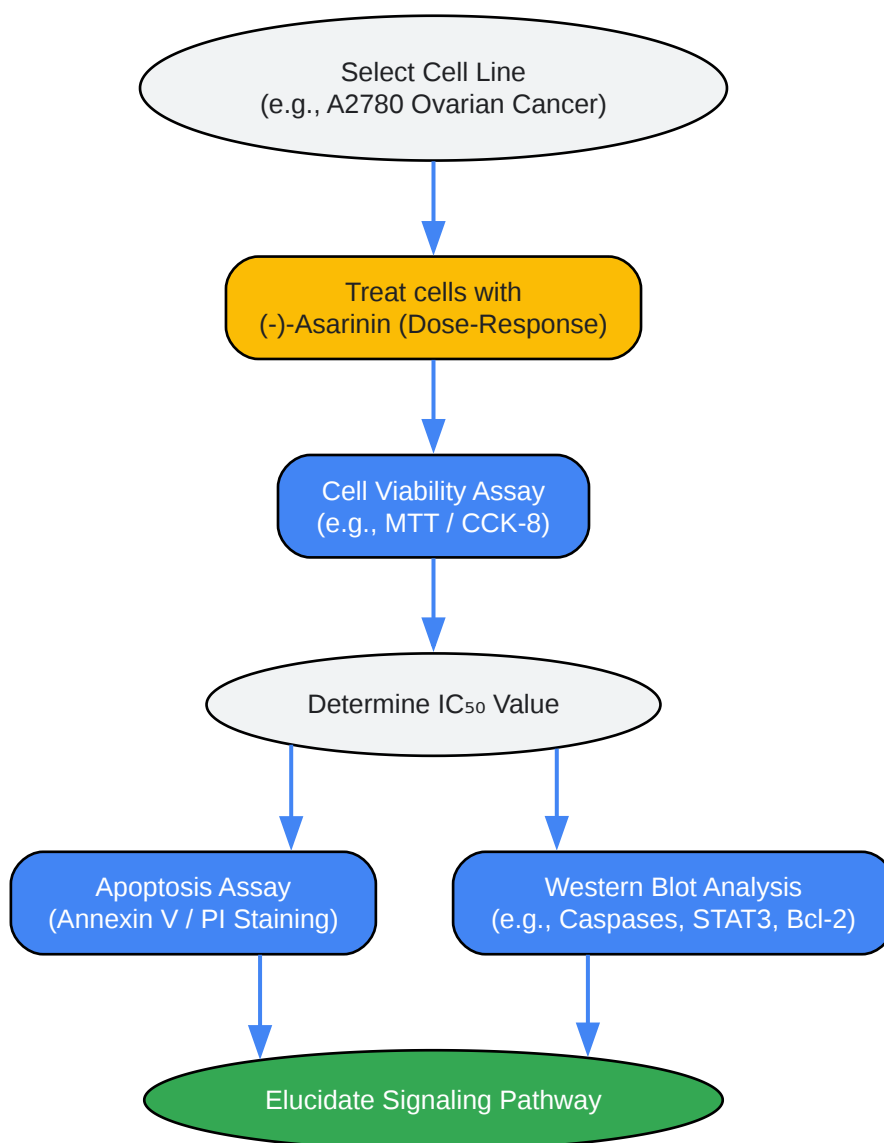
- Targeting Viral Polymerase: **(-)-Asarinin** directly inhibits the activity of the FMDV's RNA-dependent RNA polymerase (3Dpol).[8][9] This enzyme is essential for the replication of the viral RNA genome. By binding to the 3Dpol active site, **(-)-Asarinin** effectively blocks viral replication and the production of new virus particles.[8][9] This targeted mechanism was confirmed using a cell-based FMDV minigenome assay, where the compound demonstrated potent inhibitory activity with an IC_{50} of 10.37 μM . [8]

Experimental Protocols

To ensure the reproducibility of research findings, this section provides detailed methodologies for key in vitro experiments used to characterize the biological activities of **(-)-Asarinin**.

General Experimental Workflow

The logical flow of in vitro investigation typically starts with assessing cytotoxicity, followed by mechanistic assays to elucidate the mode of action.



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Caption: General workflow for in vitro analysis.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of **(-)-Asarinin** on a cancer cell line.

- **Cell Seeding:** Seed cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

- **Compound Treatment:** Prepare serial dilutions of **(-)-Asarinin** in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 48 hours).
- **MTT Addition:** Remove the treatment medium. Add 100 μ L of fresh serum-free medium and 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- **Incubation:** Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the MTT solution. Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by **(-)-Asarinin** using flow cytometry.

- **Cell Treatment:** Seed cells in a 6-well plate and treat with **(-)-Asarinin** at the predetermined IC₅₀ concentration for 48 hours. Include an untreated control.
- **Cell Harvesting:** Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
- **Washing:** Centrifuge the cell suspension at 500 xg for 5 minutes. Wash the cell pellet twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution.

- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3) following treatment with **(-)-Asarinin**.

- Protein Extraction: Treat cells with **(-)-Asarinin** as described previously. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature 20-30 μ g of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti- β -actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β -actin.

Conclusion and Future Directions

(-)-Asarinin is a promising natural compound with well-defined anti-cancer, anti-allergic, and antiviral properties. Its ability to modulate key signaling pathways such as STAT3 and Src kinases underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore this molecule. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the exploration of its potential in other therapeutic areas. The development of novel delivery systems could also enhance its bioavailability and clinical utility.

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References

- 1. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io])
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. How to Write the Methods Section of a Research Manuscript - PubMed [pubmed.ncbi.nlm.nih.gov]

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